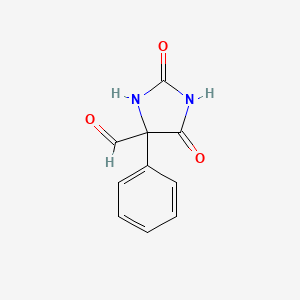

2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde is a heterocyclic compound with the molecular formula C₁₀H₈N₂O₃. It is characterized by the presence of an imidazolidine ring substituted with a phenyl group and an aldehyde functional group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde typically involves the reaction of phenylhydrazine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the imidazolidine ring. The reaction conditions often include:

Temperature: 60-80°C

Solvent: Ethanol or methanol

Catalyst: Hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: To ensure consistent product quality.

Purification: Using recrystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at 0-5°C.

Major Products Formed

Oxidation: 2,5-Dioxo-4-phenylimidazolidine-4-carboxylic acid.

Reduction: 2,5-Dioxo-4-phenylimidazolidine-4-methanol.

Substitution: 2,5-Dioxo-4-(4-nitrophenyl)imidazolidine-4-carbaldehyde.

Scientific Research Applications

2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The pathways involved may include:

Inhibition of enzyme activity: By binding to the active site and preventing substrate access.

Modulation of receptor function: By interacting with receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde can be compared with other similar compounds, such as:

2,5-Dioxo-4-methylimidazolidine-4-carbaldehyde: Differing by the presence of a methyl group instead of a phenyl group.

2,5-Dioxo-4-ethylimidazolidine-4-carbaldehyde: Differing by the presence of an ethyl group instead of a phenyl group.

Uniqueness

The presence of the phenyl group in this compound imparts unique chemical properties, such as increased aromaticity and potential for electrophilic aromatic substitution reactions. This makes it a valuable compound for research and development in various fields.

Biological Activity

2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its implications in pharmacology, supported by data tables and case studies.

The chemical structure of this compound can be represented by the following properties:

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C10H8N2O3 |

| Molecular Weight | 208.18 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthesis pathway often includes:

- Formation of Imidazolidine Ring : This is achieved through cyclization reactions involving appropriate carbonyl compounds and amines.

- Oxidation Steps : Subsequent oxidation steps convert intermediates into the desired dioxo structure.

- Functionalization : The introduction of the phenyl group and aldehyde functionality is performed through electrophilic aromatic substitution and formylation reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that this compound possesses significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which may have implications for preventing cellular damage in various diseases.

Antimicrobial Properties

In vitro studies demonstrate that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes.

Anticancer Potential

Recent investigations suggest that this compound may induce apoptosis in cancer cells. The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation.

Case Studies

-

Antioxidant Efficacy in Cellular Models :

- A study conducted on human fibroblasts showed that treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls.

-

Antimicrobial Testing Against Staphylococcus aureus :

- In a controlled experiment, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

-

Evaluation of Anticancer Activity :

- A study on breast cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis through caspase activation pathways.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Reactive Oxygen Species (ROS) Modulation : The compound enhances endogenous antioxidant defenses.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Apoptotic Pathway Activation : It activates caspases and alters mitochondrial membrane potential in cancer cells.

Properties

CAS No. |

6952-40-5 |

|---|---|

Molecular Formula |

C10H8N2O3 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2,5-dioxo-4-phenylimidazolidine-4-carbaldehyde |

InChI |

InChI=1S/C10H8N2O3/c13-6-10(7-4-2-1-3-5-7)8(14)11-9(15)12-10/h1-6H,(H2,11,12,14,15) |

InChI Key |

RGFCKUHPUDMQGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.